molecular formula C19H19ClN2O2 B2945789 (E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035023-01-7

(E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2945789
CAS No.: 2035023-01-7
M. Wt: 342.82
InChI Key: GUOUYVMAKHGUOW-VMPITWQZSA-N
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Description

(E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies

A study by Kokosa et al. (1978) investigated the metabolites of a compound closely related to the one , focusing on its hypocholesteremic activity. They found that specific isomers of the metabolites exhibited hypocholesteremic activity in rats, highlighting the potential of these compounds in cholesterol-related research and treatments (Kokosa, Sinsheimer, Wade, Drach, & Burckhalter, 1978).

Anticancer and Antimicrobial Applications

Katariya, Vennapu, and Shah (2021) synthesized novel compounds, including those similar to (E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one, to study their anticancer and antimicrobial properties. Their research revealed significant potential in treating cancer and combating pathogenic strains, emphasizing the compound's relevance in medical research (Katariya, Vennapu, & Shah, 2021).

Structural and Computational Analysis

Gaber, Awad, and Atlam (2018) conducted a study focusing on the structural analysis and antimicrobial, antioxidant, and anticancer activities of chalcone ligands related to the compound . They used DFT calculations to understand the structural and electronic properties, which are crucial for developing new drugs with improved efficacy (Gaber, Awad, & Atlam, 2018).

Spectroscopic Characterization

Amirnasr et al. (2001) explored Co(III) complexes, including those with components structurally similar to the compound , through spectroscopic characterization. Their research contributes to understanding how these compounds interact at the molecular level, which is essential for their potential application in various scientific fields (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Antimicrobial Activity

Sivakumar et al. (2021) investigated the antimicrobial activity of a compound structurally similar to the one . Their research includes molecular docking studies, which are significant for understanding how these compounds could be used to treat bacterial and fungal infections (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-6-3-15(4-7-16)5-8-19(23)22-13-1-2-18(14-22)24-17-9-11-21-12-10-17/h3-12,18H,1-2,13-14H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOUYVMAKHGUOW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.